molecular formula C12H18FNO2 B12117919 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine

2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine

Cat. No.: B12117919
M. Wt: 227.27 g/mol
InChI Key: KUQMDZBRXMSTDW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine is an organic compound that features a fluorinated aromatic ring and an isopropoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine typically involves multiple steps. One common approach is to start with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which can be synthesized through a palladium-catalyzed cross-coupling reaction . This intermediate is then subjected to further reactions to introduce the isopropoxy and ethanamine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and isopropoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biological pathways and physiological effects, making it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the isopropoxyethanamine moiety

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H18FNO2/c1-8(2)16-12(7-14)9-4-5-11(15-3)10(13)6-9/h4-6,8,12H,7,14H2,1-3H3

InChI Key

KUQMDZBRXMSTDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CN)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

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